molecular formula C11H13ClO5 B15325706 3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B15325706
M. Wt: 260.67 g/mol
InChI Key: FUXGOVVRMIZJLU-UHFFFAOYSA-N
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Description

3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C11H13ClO5. This compound is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: Shares a similar aromatic structure but differs in the functional groups attached.

    2-Chloro-3,4-dimethoxybenzil: Another compound with a similar aromatic core but different substituents.

Uniqueness

3-(2-Chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H13ClO5

Molecular Weight

260.67 g/mol

IUPAC Name

3-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H13ClO5/c1-16-8-4-3-6(5-7(13)11(14)15)9(12)10(8)17-2/h3-4,7,13H,5H2,1-2H3,(H,14,15)

InChI Key

FUXGOVVRMIZJLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC(C(=O)O)O)Cl)OC

Origin of Product

United States

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